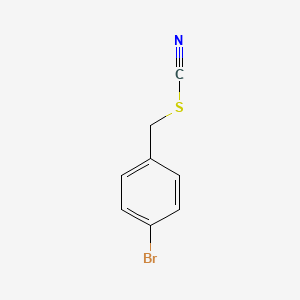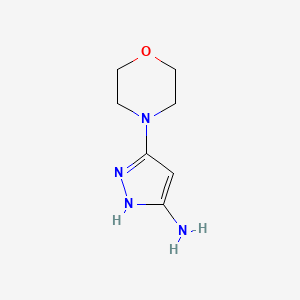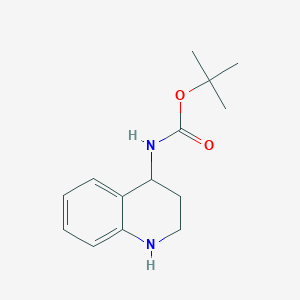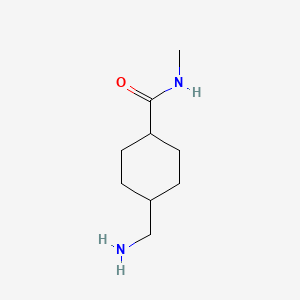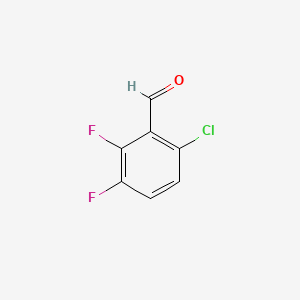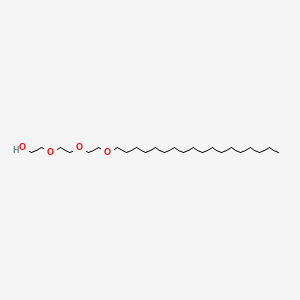
Triethylene glycol monooctadecyl ether
Descripción general
Descripción
Triethylene glycol monooctadecyl ether is a compound that can be associated with surfactants and polymers, particularly in the context of its synthesis and properties. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related compounds, such as oligo(ethylene glycol)s and their derivatives, which can be used to infer potential characteristics and applications of this compound.
Synthesis Analysis
The synthesis of related poly(ether ester)s and polymer networks involves the polycondensation of oligo(ethylene glycol)s with trimesoyl chloride and addition reactions of poly(ethylene glycol) derivatives with tri-functional amines . These processes yield multicyclic structures and gels with varying properties depending on the molecular weight and concentration of the reactants. The synthesis of difunctionalized naphthyridines and monoalkyl ethers of diethylene glycol through phase transfer catalyzed reactions also provides a basis for understanding the potential synthetic routes for this compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of a triethylene glycol moiety linked to a monooctadecyl ether group. This structure is expected to impart amphiphilic properties to the molecule, similar to those observed in the decanoyl esters of tri- and tetraethylene glycol . The presence of the ether or ester linkage can significantly influence the molecular conformation and, consequently, the behavior of the compound in various environments.
Chemical Reactions Analysis
The chemical reactions involving related compounds, such as the polycondensation and addition reactions mentioned, suggest that this compound could participate in similar reactions under appropriate conditions . The stability of the ester bond in decanoyl esters of tri- and tetraethylene glycol under alkaline conditions also provides insights into the potential stability and reactivity of the ether linkage in this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound, such as critical micelle concentrations, cloud points, and equilibrium surface tensions, are influenced by the molecular structure and the nature of the hydrophilic and hydrophobic groups . The amphiphilic nature of these compounds results in the formation of micelles and lamellar phases in aqueous solutions, which are critical for their application as surfactants. The synthesis of monoalkyl ethers of diethylene glycol and their surfactant properties, such as surface tension and foam formation, also provide a comparative basis for predicting the behavior of this compound in solution .
Aplicaciones Científicas De Investigación
Film Pressure-Area Isotherms
Triethylene glycol monooctadecyl ether has been studied for its film pressure-area isotherms on water surfaces. This research focused on the temperature range of 15°–35°C and compared results with long-chain fatty alcohols and their monoethylene oxide condensation products (Shukla, Gharpurey, & Biswas, 1967).
Biodegradation in Environmental Studies
A study on the biodegradation of triethylene glycol monododecyl ether under the conditions of the OECD Screening Test assessed its environmental impact. This study used high performance liquid chromatography for analysis (Zgoła-Grześkowiak et al., 2008).
Cytotoxicity in Biomedical Research
In biomedical research, the cytotoxicity of triethylene glycol derivatives has been evaluated using human cervical cancer cells and a cell line of fibroblasts derived from mice. This research provides insights into the potential hazards of these materials in biomedical applications (Liu et al., 2017).
Non-Aqueous Surfactant Systems
The phase behavior of triethylene glycol dodecyl ether in formamide at varying temperatures has been investigated, highlighting its application in non-aqueous surfactant systems (Wärnheim, Bokström, & Williams, 1988).
Polymer Applications
In the field of polymer science, this compound and related compounds have been utilized in the development of poly(ether-ether) and poly(ether-ester) block copolymers for biomedical applications, including drug delivery and tissue engineering (He, Shi, Wei, & Qian, 2016).
Volumetric and Viscosimetric Properties
Studies on the volumetric and viscosimetric properties of binary mixtures of triethylene glycol monomethyl ether and water have provided insights into molecular interactions and applications in chemical engineering (Li et al., 2010).
Macrocyclization in Liquid Crystalline Phases
Research on macrocyclization using triethylene glycol derivatives has shown significant effects on the stabilization of liquid crystalline phases, demonstrating its potential in material science and nanotechnology (Percec, Turkaly, & Asandei, 1997).
Safety and Hazards
Direcciones Futuras
Glycol ethers, with both an ether and alcohol functional group in the same molecule, are one of the most versatile classes of organic solvents . They have excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The future directions for Triethylene glycol monooctadecyl ether could involve exploring its potential applications in various industries due to its unique properties.
Mecanismo De Acción
Target of Action
Triethylene glycol monooctadecyl ether, also known as C18E3, is a non-ionic compound . It is primarily used as a reagent for solubilizing membrane proteins . The primary targets of this compound are therefore the membrane proteins of cells .
Mode of Action
It is known that the compound interacts with its targets, the membrane proteins, by solubilizing them . This interaction and the resulting changes in the membrane proteins’ structure and function are key to the compound’s overall effect.
Biochemical Pathways
A study on a similar compound, triethylene glycol monododecyl ether, showed that it underwent biodegradation under certain conditions . This suggests that this compound may also interact with various biochemical pathways involved in biodegradation.
Pharmacokinetics
It is known that the compound is non-ionic , which may influence its absorption and distribution within the body
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, a study found that the evaporation resistance of a similar compound, ethylene glycol monooctadecyl ether, decreased in the presence of wind This suggests that environmental conditions such as wind speed may also influence the action of this compound
Propiedades
IUPAC Name |
2-[2-(2-octadecoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h25H,2-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRFGGDCSHOVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891638 | |
| Record name | 2-{2-[2-(octadecyloxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4439-32-1 | |
| Record name | Triethylene glycol monooctadecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Steareth-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-[2-(octadecyloxy)ethoxy]ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)





![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)
